molecular formula C27H54O4 B12517047 Octyl 2,2-bis(octyloxy)propanoate CAS No. 681249-19-4

Octyl 2,2-bis(octyloxy)propanoate

Cat. No.: B12517047
CAS No.: 681249-19-4
M. Wt: 442.7 g/mol
InChI Key: KBJLMUCLTRGKQP-UHFFFAOYSA-N
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Description

Octyl 2,2-bis(octyloxy)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound is known for its unique structure, which includes two octyloxy groups attached to a propanoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octyl 2,2-bis(octyloxy)propanoate typically involves the esterification of propanoic acid with octanol in the presence of an acid catalyst. The reaction can be represented as follows:

Propanoic acid+OctanolOctyl 2,2-bis(octyloxy)propanoate+Water\text{Propanoic acid} + \text{Octanol} \rightarrow \text{this compound} + \text{Water} Propanoic acid+Octanol→Octyl 2,2-bis(octyloxy)propanoate+Water

The reaction is carried out under reflux conditions to ensure complete conversion of the reactants. The acid catalyst, often sulfuric acid, facilitates the removal of water, driving the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound involves continuous esterification processes. Large-scale reactors equipped with distillation columns are used to separate the ester product from the reaction mixture. The process is optimized for high yield and purity, ensuring that the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Octyl 2,2-bis(octyloxy)propanoate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield propanoic acid and octanol.

    Transesterification: The ester can react with another alcohol to form a different ester and octanol.

    Oxidation: Under strong oxidative conditions, the ester can be oxidized to form carboxylic acids.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis involves heating the ester with a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the exchange of ester groups.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.

Major Products Formed

    Hydrolysis: Propanoic acid and octanol.

    Transesterification: A different ester and octanol.

    Oxidation: Carboxylic acids.

Scientific Research Applications

Octyl 2,2-bis(octyloxy)propanoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.

    Industry: Utilized in the formulation of fragrances, flavorings, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of Octyl 2,2-bis(octyloxy)propanoate primarily involves its ester bond. In biological systems, esterases can hydrolyze the ester bond, releasing the active components, propanoic acid and octanol. These components can then participate in various metabolic pathways, exerting their effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester used as a solvent and in flavorings.

    Methyl butyrate: Known for its fruity odor, used in fragrances and flavorings.

    Butyl propanoate: Similar in structure but with a butyl group instead of an octyl group.

Uniqueness

Octyl 2,2-bis(octyloxy)propanoate is unique due to its dual octyloxy groups, which impart specific physical and chemical properties. These properties make it particularly suitable for applications requiring long-chain esters, such as in the formulation of high-boiling solvents and specialized fragrances.

Properties

CAS No.

681249-19-4

Molecular Formula

C27H54O4

Molecular Weight

442.7 g/mol

IUPAC Name

octyl 2,2-dioctoxypropanoate

InChI

InChI=1S/C27H54O4/c1-5-8-11-14-17-20-23-29-26(28)27(4,30-24-21-18-15-12-9-6-2)31-25-22-19-16-13-10-7-3/h5-25H2,1-4H3

InChI Key

KBJLMUCLTRGKQP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C(C)(OCCCCCCCC)OCCCCCCCC

Origin of Product

United States

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